{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
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Overview
Description
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for various diseases due to its unique properties.
Mechanism of Action
The exact mechanism of action of {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate in lab experiments is its potential as a drug candidate for various diseases. Its unique properties make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the research of {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate. One possible direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound.
Synthesis Methods
The synthesis of {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with {[2-(methoxycarbonyl)phenyl]amino}methanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting compound is then purified using column chromatography to obtain pure {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate.
Scientific Research Applications
The {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate compound has shown potential as a drug candidate for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-23-15(21)10-5-2-3-7-12(10)19-13(20)9-24-16(22)11-6-4-8-18-14(11)17/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHMYDBAPPTVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate |
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